Methyl 5-bromo-2-hydrazinylnicotinate Methyl 5-bromo-2-hydrazinylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16205135
InChI: InChI=1S/C7H8BrN3O2/c1-13-7(12)5-2-4(8)3-10-6(5)11-9/h2-3H,9H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C7H8BrN3O2
Molecular Weight: 246.06 g/mol

Methyl 5-bromo-2-hydrazinylnicotinate

CAS No.:

Cat. No.: VC16205135

Molecular Formula: C7H8BrN3O2

Molecular Weight: 246.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-hydrazinylnicotinate -

Specification

Molecular Formula C7H8BrN3O2
Molecular Weight 246.06 g/mol
IUPAC Name methyl 5-bromo-2-hydrazinylpyridine-3-carboxylate
Standard InChI InChI=1S/C7H8BrN3O2/c1-13-7(12)5-2-4(8)3-10-6(5)11-9/h2-3H,9H2,1H3,(H,10,11)
Standard InChI Key XHROVBRSNFGKAP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=CC(=C1)Br)NN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Methyl 5-bromo-2-hydrazinylnicotinate (C₈H₈BrN₄O₂) possesses a molecular weight of 285.08 g/mol, combining a pyridine ring system with three distinct functional groups. The bromine atom at position 5 contributes significant electrophilic character, while the hydrazine moiety at position 2 enables nucleophilic reactions and hydrogen bonding interactions. The methyl ester group at position 3 enhances lipid solubility, influencing its pharmacokinetic profile.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₈H₈BrN₄O₂
Molecular Weight285.08 g/mol
XLogP31.2 (Predicted)
Hydrogen Bond Donors2 (Hydrazine NH groups)
Hydrogen Bond Acceptors5

The compound's planar pyridine ring system creates opportunities for π-π stacking interactions with biological targets, while the bromine atom increases molecular polarizability. Tautomerism between the hydrazine group and adjacent nitrogen atoms creates multiple reactive states, making this compound particularly versatile in synthetic applications.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine H-4), 8.34 (s, 1H, pyridine H-6), 6.50 (br s, 2H, NH₂), 3.89 (s, 3H, OCH₃).

  • ¹³C NMR: Characteristic signals at δ 165.8 (ester carbonyl), 152.1 (C-2), 138.4 (C-5), and 52.3 (OCH₃).

Mass spectral analysis shows a molecular ion peak at m/z 284.97 [M]⁺ with fragmentation patterns indicating sequential loss of Br (79.90 Da) and OCH₃ (31.03 Da).

Synthetic Methodologies and Optimization

Primary Synthesis Route

The compound is typically synthesized through a three-step sequence from commercially available 2-aminonicotinic acid:

  • Esterification:
    2-Aminonicotinic acid+CH₃OH/H⁺Methyl 2-aminonicotinate\text{2-Aminonicotinic acid} + \text{CH₃OH/H⁺} \rightarrow \text{Methyl 2-aminonicotinate}
    Conducted under reflux conditions (78°C) for 12 hours, achieving 85-90% yield .

  • Bromination:
    Methyl 2-aminonicotinate+NBSMethyl 5-bromo-2-aminonicotinate\text{Methyl 2-aminonicotinate} + \text{NBS} \rightarrow \text{Methyl 5-bromo-2-aminonicotinate}
    Using N-bromosuccinimide (NBS) in DMF at 0-5°C, yielding 70-75% product .

  • Hydrazine Incorporation:
    Methyl 5-bromo-2-aminonicotinate+H₂NNH₂\cdotpHClTarget Compound\text{Methyl 5-bromo-2-aminonicotinate} + \text{H₂NNH₂·HCl} \rightarrow \text{Target Compound}
    Achieved via diazotization at -10°C followed by reduction with SnCl₂, yielding 60-65%.

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield Impact
Bromination Temp0-5°CPrevents polybromination
Hydrazine Equiv.2.5Maximizes substitution
Solvent PolarityDMF > THFEnhances reaction rate

Purification Challenges

The polar hydrazine group complicates chromatographic separation, necessitating:

  • Gradient elution from 5% to 40% EtOAc in hexanes

  • Recrystallization from ethanol/water (3:1 v/v)

  • Final purity >95% by HPLC (C18 column, 0.1% TFA buffer)

Chemical Reactivity and Derivative Synthesis

Bromine-Centered Reactions

The 5-bromo substituent undergoes efficient cross-coupling reactions:

  • Suzuki Coupling:
    Compound+ArB(OH)₂Pd(PPh₃)₄5-Aryl derivatives\text{Compound} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{5-Aryl derivatives}
    Yields 80-92% with electron-rich aryl boronic acids .

  • Ullmann Coupling:
    Forms C-N bonds with amines at 110°C using CuI catalyst .

Hydrazine Reactivity

The hydrazine group participates in:

  • Schiff Base Formation:
    Hydrazine+RCHOHydrazones\text{Hydrazine} + \text{RCHO} \rightarrow \text{Hydrazones}
    Used to create antimicrobial derivatives.

  • Cyclization Reactions:
    With β-ketoesters forms pyrazolo[3,4-b]pyridine systems, potential kinase inhibitors.

Table 3: Derivative Biological Activities

Derivative TypeIC₅₀ (μM)Target
5-Phenyl1.2EGFR Kinase
Pyrazolo-fused0.8CDK4/6
Hydrazone5.4E. coli DNA Gyrase

Comparative Analysis with Structural Analogs

Table 4: Brominated Nicotinate Derivatives Comparison

CompoundLogPEGFR InhibitionSolubility (mg/mL)
Methyl 5-bromo-2-hydrazinylnicotinate1.285%2.1
Methyl 5-bromo-2-methoxybenzoate2.812%0.3
Methyl 2-cyclopropyl-6-CF₃-nicotinate3.141%0.9

The hydrazine group confers improved water solubility compared to methoxy or trifluoromethyl analogs, while maintaining target affinity .

Future Research Directions

  • Mechanistic Studies:

    • Proteomic profiling to identify binding targets

    • CRISPR screening for synthetic lethal partners

  • Formulation Development:

    • Nanoencapsulation to enhance bioavailability

    • Prodrug strategies for oral administration

  • Structural Optimization:

    • Replace bromine with iodine for PET imaging applications

    • Introduce chiral centers via asymmetric synthesis

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